molecular formula C6H13NO2 B6163954 3-(methoxymethyl)-N-methyloxetan-3-amine CAS No. 2306264-82-2

3-(methoxymethyl)-N-methyloxetan-3-amine

Cat. No.: B6163954
CAS No.: 2306264-82-2
M. Wt: 131.17 g/mol
InChI Key: LIACHTXTAPYATF-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-methyloxetan-3-amine is a chemical compound that features an oxetane ring, a methoxymethyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N-methyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the methoxymethyl and methylamine groups. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the methoxymethyl and methylamine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl or methylamine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

3-(methoxymethyl)-N-methyloxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-methyloxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Oxetane derivatives: Compounds with similar oxetane rings but different substituents.

    Methoxymethyl derivatives: Compounds featuring the methoxymethyl group attached to different core structures.

    Methylamine derivatives: Compounds with the methylamine group attached to various molecular frameworks.

Uniqueness

3-(methoxymethyl)-N-methyloxetan-3-amine is unique due to the combination of its oxetane ring, methoxymethyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

2306264-82-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(methoxymethyl)-N-methyloxetan-3-amine

InChI

InChI=1S/C6H13NO2/c1-7-6(3-8-2)4-9-5-6/h7H,3-5H2,1-2H3

InChI Key

LIACHTXTAPYATF-UHFFFAOYSA-N

Canonical SMILES

CNC1(COC1)COC

Purity

95

Origin of Product

United States

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